molecular formula C19H22N2O2 B1407590 [2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate CAS No. 1417567-39-5

[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate

Cat. No.: B1407590
CAS No.: 1417567-39-5
M. Wt: 310.4 g/mol
InChI Key: PIBRTWLHPKTASH-UHFFFAOYSA-N
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Description

[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 1-methyl-1H-indole-3-carbaldehyde and phenylethylamine. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves biotechnological approaches due to their efficiency and sustainability. For instance, indole can be produced from glucose or tryptophan by fermentation using microbial cell factories . This method is advantageous as it reduces the reliance on petrochemical sources and allows for the production of various indole derivatives through biocatalytic processes.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate is unique due to its specific structural features, which confer distinct biological activities. Unlike other indole derivatives, this compound has a phenylethylamine moiety, which may enhance its interaction with certain receptors and enzymes, leading to unique therapeutic potentials .

Properties

IUPAC Name

acetic acid;2-(1-methylindol-3-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.C2H4O2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18)13-7-3-2-4-8-13;1-2(3)4/h2-10,12,15H,11,18H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBRTWLHPKTASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C(CN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 2
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 3
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 4
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 5
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 6
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate

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